![molecular formula C9H5ClO3 B1623289 6-Chloro-7-hydroxychromen-2-one CAS No. 87893-58-1](/img/structure/B1623289.png)
6-Chloro-7-hydroxychromen-2-one
Overview
Description
6-Chloro-7-hydroxychromen-2-one is a chemical compound . It is a derivative of 7-Hydroxychromen-2-one, which has a molecular formula of C9H6O3 and a molecular weight of 162.142 .
Synthesis Analysis
A general three-step one-pot synthesis of structurally new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been achieved from easily available ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes . Another study describes the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs containing chlorine and nitro groups in the phenyl fragment .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 6-Chloro-7-methoxy-2H-chromen-2-one, which has a molecular formula of C10H7ClO3 and a molecular weight of 210.614 Da .Scientific Research Applications
Antiviral Applications
Chloroquine and hydroxychloroquine have been investigated for their potential antiviral effects, particularly against SARS-CoV-2, the virus responsible for COVID-19. Studies have suggested that these compounds may limit the replication of the virus in vitro, leading to a hypothesis that they could be effective in treating COVID-19. However, the clinical efficacy of these compounds in treating COVID-19 remains a subject of ongoing research and debate. The findings from several clinical trials and in vitro studies suggest that while there may be some antiviral benefits, the overall evidence is mixed and further research is needed to fully understand their potential and limitations in this context (Meo, Klonoff, & Akram, 2020).
Anti-inflammatory and Immunomodulatory Effects
Hydroxychloroquine and chloroquine have well-documented anti-inflammatory and immunomodulatory effects, making them useful in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE). These compounds can reduce disease activity and flares in SLE patients, potentially due to their ability to inhibit immune activation pathways. The mechanism involves interference with lysosomal activity and inhibition of antigen processing, which modulates the immune response. This application is significant given the chronic nature of autoimmune diseases and the need for safe, long-term treatment options (Ruiz-Irastorza, Ramos-Casals, Brito‐Zerón, & Khamashta, 2008).
Role in Cardiovascular Risk Reduction
There is some evidence to suggest that chloroquine and hydroxychloroquine may have cardiovascular benefits. A systematic review and meta-analysis indicated that these compounds could be associated with a reduced risk of cardiovascular diseases in patients with rheumatic diseases. The potential mechanisms for this effect include anti-inflammatory properties, lipid-lowering effects, and improvement in glucose metabolism, which collectively contribute to a lower cardiovascular risk profile. However, it's important to note that these findings are primarily from observational studies and more rigorous clinical trials are needed to confirm these benefits (Liu et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that chromen-2-ones (coumarins) and their derivatives have been studied extensively for their versatile applications .
Biochemical Pathways
Chromen-2-ones and their derivatives are known to exhibit potent biological and pharmacological activity .
Pharmacokinetics
The molecular weight of the compound is 162142 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
Chromen-2-ones and their derivatives are known to have protective properties against inflammation, oxidative stress, bacterial and fungal infections, cancers, ulcers, neuropathologies, etc .
properties
IUPAC Name |
6-chloro-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVSMUGHMLAHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419828 | |
Record name | 6-chloro-7-hydroxy coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87893-58-1 | |
Record name | 6-chloro-7-hydroxy coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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